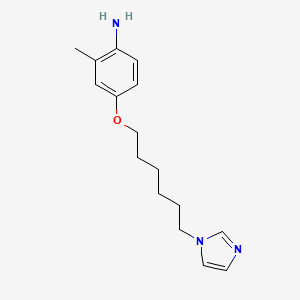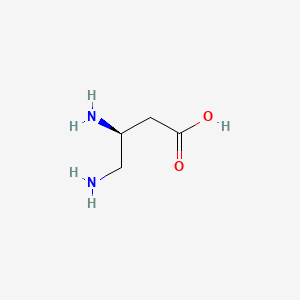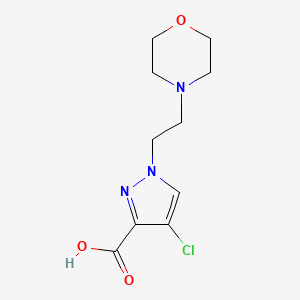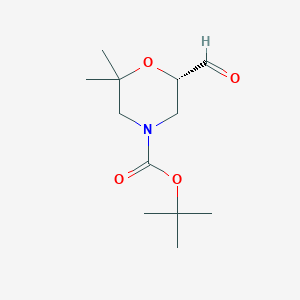
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline is an organic compound that features an imidazole ring, a hexyl chain, and a methylaniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Hexyl Chain: The hexyl chain is introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a hexyl halide (e.g., hexyl bromide) in the presence of a base such as potassium carbonate.
Coupling with Methylaniline: The final step involves the coupling of the hexyl-imidazole intermediate with 2-methylaniline through an etherification reaction, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole ring or the methylaniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or aniline derivatives.
科学研究应用
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The hexyl chain and methylaniline group contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring and a phenol group.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: Features an imidazole ring and a phenyl group with an ethanone substituent.
1,4-Di(1H-imidazol-1-yl)butane: Contains two imidazole rings connected by a butane chain.
Uniqueness
4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-2-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexyl chain and methylaniline group differentiates it from other imidazole derivatives, potentially leading to unique applications and mechanisms of action.
属性
CAS 编号 |
88138-77-6 |
|---|---|
分子式 |
C16H23N3O |
分子量 |
273.37 g/mol |
IUPAC 名称 |
4-(6-imidazol-1-ylhexoxy)-2-methylaniline |
InChI |
InChI=1S/C16H23N3O/c1-14-12-15(6-7-16(14)17)20-11-5-3-2-4-9-19-10-8-18-13-19/h6-8,10,12-13H,2-5,9,11,17H2,1H3 |
InChI 键 |
ANIBOBNORNNMDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCCCCCN2C=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)



![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)

